N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic molecule that has attracted significant interest due to its versatile chemical properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, pyrrolidinyl groups, and a sulfonyl-substituted benzamide moiety, making it a unique subject of study.
Mechanism of Action
Target of Action
The compound, also known as F2902-0574 or VU0505502-1, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation . The compound’s cytotoxic activities have been observed in various cell lines, including MCF-7 and HCT-116 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. CDK2, the target of this compound, plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation .
Result of Action
The primary result of the compound’s action is a reduction in cell proliferation due to the disruption of the cell cycle . This effect has been observed in various cell lines, suggesting potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic synthesis techniques. Common steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the reaction of appropriate hydrazines with cyanoacetamide derivatives under controlled conditions.
Introduction of the pyrrolidinyl groups: : Pyrrolidine can be added through nucleophilic substitution reactions or through reductive amination strategies.
Coupling with benzamide: : The sulfonyl-substituted benzamide is introduced via amide bond formation, often using coupling reagents like EDCI or HATU under mild to moderate conditions.
Industrial Production Methods
For industrial production, the process would involve optimizing each step for scalability and yield. Typical conditions might include:
Batch processing for synthesis: : Utilizing large reaction vessels to scale up the multi-step synthetic process.
Purification: : Employing column chromatography or recrystallization techniques on an industrial scale to ensure purity.
Quality Control: : Implementing rigorous QC procedures to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the pyrrolidinyl groups, leading to the formation of N-oxides or other oxidative derivatives.
Reduction: : Reduction reactions can target various functional groups within the molecule, including nitro reductions or catalytic hydrogenations.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Various halides, strong bases like sodium hydride.
Major Products
Oxidation: : Produces N-oxides or sulfoxides.
Reduction: : Results in amines or alcohol derivatives.
Substitution: : Can yield a wide array of functionalized derivatives, depending on the reagents used.
Scientific Research Applications
This compound is a topic of interest in several research domains:
Chemistry: : As a starting point for the synthesis of novel organic molecules.
Biology: : Exploring its interactions with various biological macromolecules.
Industry: : Utilized in the development of new materials or as intermediates in the synthesis of other complex chemicals.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups which confer specific chemical and biological properties.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : Various compounds sharing the core structure but differing in their substituent groups.
Pyrrolidine derivatives: : Compounds featuring the pyrrolidine ring but with different functional attachments.
Sulfonyl benzamides: : Similar structures with the sulfonyl group attached to the benzamide moiety, but lacking the pyrazolo[3,4-d]pyrimidine core.
This distinctive blend of components makes it an interesting and valuable compound for scientific exploration and practical applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c30-22(17-5-7-18(8-6-17)33(31,32)28-12-3-4-13-28)23-9-14-29-21-19(15-26-29)20(24-16-25-21)27-10-1-2-11-27/h5-8,15-16H,1-4,9-14H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDJZMKNCZNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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